molecular formula C19H19NO B1359655 4'-Methyl-3-(3-pyrrolinomethyl) benzophenone CAS No. 898789-63-4

4'-Methyl-3-(3-pyrrolinomethyl) benzophenone

Cat. No. B1359655
M. Wt: 277.4 g/mol
InChI Key: SFYRFVRPZUYSGY-UHFFFAOYSA-N
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Description

4'-Methyl-3-(3-pyrrolinomethyl) benzophenone, also known as MBP, is a synthetic compound that has been used in a variety of scientific research applications. MBP has a wide range of biochemical and physiological effects, and is widely used in laboratory experiments. MBP is a synthetic aromatic compound that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is widely used in laboratory experiments.

Scientific Research Applications

UV Filters and Sunscreen Components

Benzophenone derivatives like 4'-Methyl-3-(3-pyrrolinomethyl) benzophenone are commonly used as UV filters in skincare products and sunscreens. Their properties, such as lipophilicity and photostability, make them suitable for protecting skin against UVA and UVB radiation. However, the environmental presence and potential health impacts of these compounds, particularly their endocrine-disrupting capacity and effects on aquatic ecosystems, have been the subject of research (Kim & Choi, 2014).

Endocrine Disruption and Reproductive Toxicity

Studies have explored the reproductive toxicity of benzophenone derivatives, like BP-3, a compound structurally related to 4'-Methyl-3-(3-pyrrolinomethyl) benzophenone. In animal studies, exposure to BP-3 was associated with adverse effects on reproduction, such as a decrease in sperm density and a prolonged estrous cycle in females. These effects are believed to stem from the compound's ability to disrupt the balance of estrogen and testosterone (Ghazipura et al., 2017).

Antioxidant Properties and Potential Therapeutic Applications

Chromones and benzophenone derivatives have been identified for their antioxidant properties. These compounds are thought to neutralize active oxygen species and disrupt free radical processes, potentially preventing cell impairment and various diseases. The structure of chromones is closely related to benzophenones, suggesting that derivatives of 4'-Methyl-3-(3-pyrrolinomethyl) benzophenone might also exhibit significant antioxidant activity (Yadav et al., 2014).

Potential in Drug Development

Polyisoprenylated benzophenones, structurally similar to 4'-Methyl-3-(3-pyrrolinomethyl) benzophenone, have shown a range of biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects. These properties highlight their potential as lead compounds in drug development, especially for targeting cancer cells and understanding the mechanisms involved in cell cycle arrest and gene transcription in cancer cells (Acuña et al., 2009).

Flavoring Substance in Food

Benzophenone has been evaluated for its safety when used as a flavoring substance in food products. The conservative approach to derive a tolerable daily intake for benzophenone considers its weak endocrine activities and the non-neoplastic effects observed in chronic toxicity studies, concluding that there is no safety concern under the current conditions of use as a flavoring substance (Silano et al., 2017).

properties

IUPAC Name

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-15-7-9-17(10-8-15)19(21)18-6-4-5-16(13-18)14-20-11-2-3-12-20/h2-10,13H,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYRFVRPZUYSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643466
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methyl-3-(3-pyrrolinomethyl) benzophenone

CAS RN

898789-63-4
Record name Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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